N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 3 and 5, and an amine group at position 7, further modified with a 2-methoxyethyl group. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-diphenylpyrazole with a suitable formamide derivative under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization at the 7-position with an amine group and further modification with a 2-methoxyethyl group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-diphenylpyrazolo[1,5-a]pyrimidine: Lacks the 2-methoxyethyl and amine groups, resulting in different chemical and biological properties.
N-(2-hydroxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity
Uniqueness
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-26-13-12-22-20-14-19(17-10-6-3-7-11-17)24-21-18(15-23-25(20)21)16-8-4-2-5-9-16/h2-11,14-15,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXOCHYQSPBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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